molecular formula C9H14N2O3 B1631304 Cyclo(-Pro-Thr) CAS No. 227777-31-3

Cyclo(-Pro-Thr)

Cat. No.: B1631304
CAS No.: 227777-31-3
M. Wt: 198.22 g/mol
InChI Key: UBLWFFBGMBRBMC-VQVTYTSYSA-N
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Description

Cycloalkanes are types of alkanes that have one or more rings of carbon atoms in their structure . They are non-polar, hydrophobic, and usually less dense than water .


Synthesis Analysis

Cycloadditions are synthetically useful reactions that provide access to 4-, 5-, and 6-membered rings with excellent stereocontrol . A collection of systematically substituted 3-cyclo-butylcarbamoyl hydantoins was synthesized by a regioselective multicomponent domino process followed by easy coupling reactions .


Molecular Structure Analysis

The actual shape of the carbon ring in cycloalkanes distorts from the traditional geometric shapes to reduce steric hindrance and ring strain to lower the overall potential energy of the molecule . For monosubstituted cycloalkanes, the axial or equatorial orientation of the substituent influences the overall potential energy of the conformation .


Chemical Reactions Analysis

For some cycloalkanes to form, the angle between bonds must deviate from the ideal angle, an effect known as angle strain . Additionally, some hydrogen atoms may come into closer proximity with each other than is desirable, an effect called torsional strain .


Physical and Chemical Properties Analysis

The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .

Scientific Research Applications

1. Potent Biological Properties and Insulin Release Inhibition

Cyclo(-Pro-Thr) analogs demonstrate potent biological properties, particularly in the context of somatostatin analogs. For instance, cyclo (Pro-Phe-D-Trp-Lys-Thr-Phe) has been shown to inhibit insulin, glucagon, and growth hormone release. Its high potency and stability in the blood and gastrointestinal tract make it a candidate for clinical evaluation in diabetes treatment (Veber et al., 1984).

2. Structural Stability and Immunomodulatory Effects

The cyclic structure of peptides like cyclo(-Gly-Pro-Thr-Gln-Tyr-Pro-Pro-Tyr-Tyr-Thr-Pro-Ala-) contributes to their stability and biological activity. Cycloleonurinin, for example, displays an immunosuppressive effect on human peripheral blood lymphocytes (Morita et al., 1997).

3. Antisecretory Properties in Gastrointestinal Tract

Cyclo(-Pro-Thr) derivatives exhibit significant antisecretory effects. They are effective in reducing short-circuit current in rat colonic mucosa, indicating their potential in treating gastrointestinal disorders (Ferrar et al., 1990).

Mechanism of Action

The exact mechanism of action of cycloalkanes has not been fully elucidated .

Safety and Hazards

Cycloalkanes are generally safe for laboratory use, but they should be handled with care. They are combustible and can cause skin and eye irritation. They may also cause drowsiness or dizziness .

Properties

IUPAC Name

(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13)/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWFFBGMBRBMC-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2CCCC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-Pro-Thr)
Reactant of Route 2
Cyclo(-Pro-Thr)
Reactant of Route 3
Cyclo(-Pro-Thr)
Reactant of Route 4
Cyclo(-Pro-Thr)
Reactant of Route 5
Cyclo(-Pro-Thr)
Reactant of Route 6
Cyclo(-Pro-Thr)

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